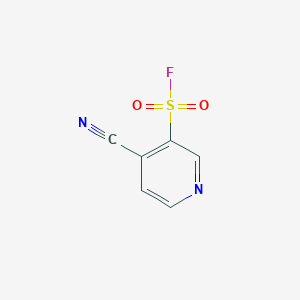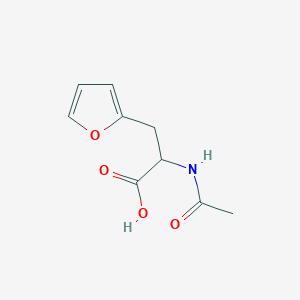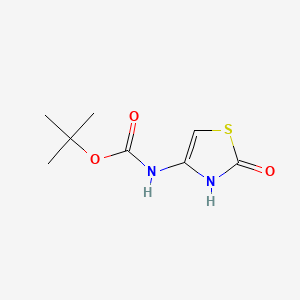
tert-Butyl (2-oxo-2,3-dihydrothiazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while substitution of the tert-butyl group could yield various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate has potential applications as a drug precursor. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
作用機序
The mechanism of action of tert-butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group and thiazole ring can form hydrogen bonds and coordinate with metal ions, respectively, allowing the compound to bind to enzymes and proteins. This binding can modulate the activity of these biological targets, leading to various biochemical effects .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the thiazole ring.
N-Boc-hydroxylamine: Another carbamate derivative with a hydroxy group but different structural features.
tert-Butyl N-methylcarbamate: A related compound with a methyl group instead of the thiazole ring.
Uniqueness: tert-Butyl N-(2-hydroxy-1,3-thiazol-4-yl)carbamate is unique due to the presence of both the hydroxy group and the thiazole ring. This combination of functional groups provides distinct reactivity and binding properties, making it a versatile compound for various applications.
特性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
tert-butyl N-(2-oxo-3H-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H12N2O3S/c1-8(2,3)13-6(11)9-5-4-14-7(12)10-5/h4H,1-3H3,(H,9,11)(H,10,12) |
InChIキー |
BZQUFYVRCACDBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CSC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)

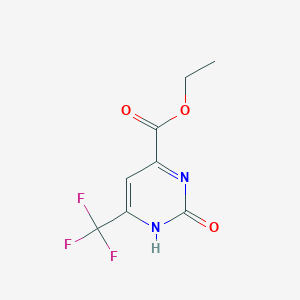
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
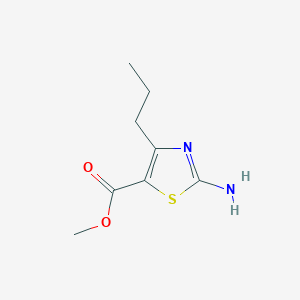
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
